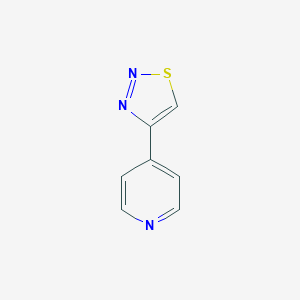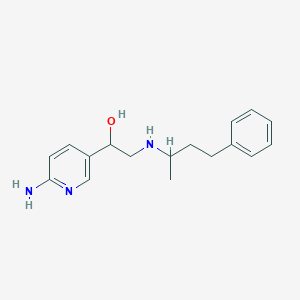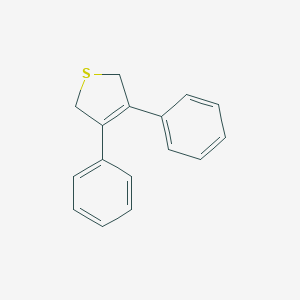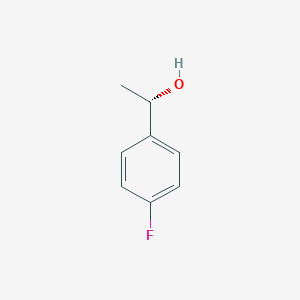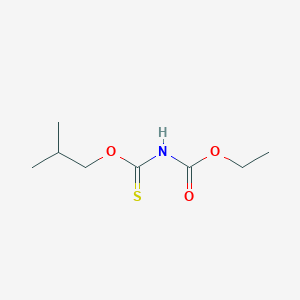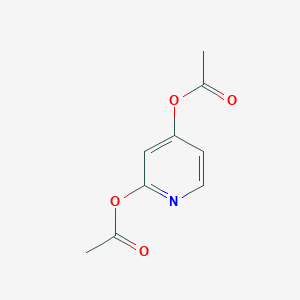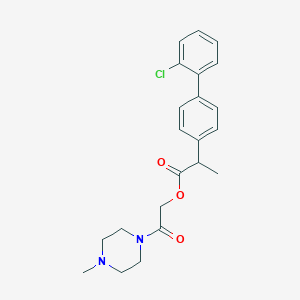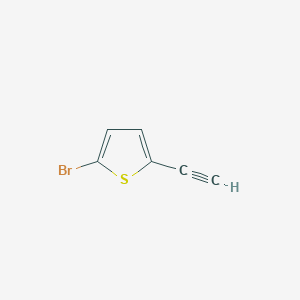
2-Bromo-5-ethynylthiophene
Descripción general
Descripción
2-Bromo-5-ethynylthiophene is a heterocyclic compound with the molecular formula C6H3BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-5-ethynylthiophene can be synthesized through various methods. One common approach involves the bromination of 5-ethynylthiophene using bromine in the presence of a catalyst such as sulfuric acid . The reaction typically occurs at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed.
Major Products Formed:
- Substituted thiophenes
- Oxidized or reduced thiophene derivatives
- Coupled products with extended conjugation
Aplicaciones Científicas De Investigación
2-Bromo-5-ethynylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a building block for bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with various therapeutic properties.
Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-ethynylthiophene largely depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
- 2-Bromo-3-ethynylthiophene
- 2-Bromo-4-ethynylthiophene
- 2-Bromo-5-methylthiophene
Comparison: 2-Bromo-5-ethynylthiophene is unique due to the position of the bromine and ethynyl groups on the thiophene ring. This specific arrangement imparts distinct reactivity and properties compared to its isomers and other substituted thiophenes. For example, the ethynyl group at the 5-position can participate in unique coupling reactions that are not possible with other isomers .
Propiedades
IUPAC Name |
2-bromo-5-ethynylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDCGFLVLPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479687 | |
| Record name | Thiophene,2-bromo-5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105995-73-1 | |
| Record name | Thiophene,2-bromo-5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-5-ethynylthiophene interact with the (p-cymene)Ru(S(2)C(2)B(10)H(10)) complex?
A1: this compound reacts with the 16-electron half-sandwich complex (p-cymene)Ru(S(2)C(2)B(10)H(10)) to form the 18-electron mononuclear complex (p-cymene)Ru(S(2)C(2)B(10)H(9))[H(2)CC(C(4)H(2)S)Br] []. This reaction involves a metal-induced B-H activation on the carborane ligand, resulting in a new Ru-B bond formation. The this compound coordinates to the Ru center through the alkyne group. The resulting complex adopts a cisoid arrangement [].
Q2: Are there any differences in reactivity of this compound towards (p-cymene)Ru(S(2)C(2)B(10)H(10)) compared to CpCo[S2C2(B10H10)]?
A2: Yes, while both reactions lead to metal-induced B-H activation and formation of a new C-B bond, the products exhibit structural differences. In the case of CpCo[S2C2(B10H10)], no further reaction beyond the initial coordination and B-H activation is observed []. This contrasts with (p-cymene)Ru(S(2)C(2)B(10)H(10)) where, when reacted with a similar compound, 2,5-diethynylthiophene, additional products involving alkyne insertion into a metal-sulfur bond are observed []. This suggests that the metal center influences the reactivity of the resulting complex towards further transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


